molecular formula C7H6ClNO B1313390 2-Methyl-4-pyridinecarbonyl chloride CAS No. 99911-04-3

2-Methyl-4-pyridinecarbonyl chloride

Cat. No.: B1313390
CAS No.: 99911-04-3
M. Wt: 155.58 g/mol
InChI Key: LNYYVHNIHCOWCB-UHFFFAOYSA-N
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Description

No direct information about the compound is available in the provided evidence. Typically, such a compound would be described in terms of:

  • Structure: A pyridine derivative with a methyl group at the 2-position and a carbonyl chloride group at the 4-position.
  • Applications: Likely used as a reactive intermediate in organic synthesis (e.g., peptide coupling, pharmaceutical manufacturing).
  • Properties: Expected reactivity due to the acyl chloride group (e.g., nucleophilic substitution, hydrolysis sensitivity).

However, none of these details are corroborated by the provided sources.

Properties

IUPAC Name

2-methylpyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c1-5-4-6(7(8)10)2-3-9-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNYYVHNIHCOWCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10472618
Record name 2-METHYL-4-PYRIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99911-04-3
Record name 2-METHYL-4-PYRIDINECARBONYL CHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10472618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methyl-4-pyridinecarbonyl chloride, also known as 2-Methyl-4-pyridinecarboxylic acid chloride, is a pyridine derivative that has garnered attention due to its potential biological activities. This compound is utilized in various synthetic pathways and has implications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant case studies.

This compound has a molecular formula of C7H8ClN and a molecular weight of 155.59 g/mol. It exists as a colorless to pale yellow liquid and is soluble in organic solvents. The presence of the carbonyl chloride functional group makes it a reactive intermediate in organic synthesis.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : The compound can influence cell signaling pathways by interacting with kinases and phosphatases. This interaction may result in downstream effects on gene expression related to cell growth and apoptosis.
  • Apoptosis Induction : Some studies suggest that derivatives of pyridinecarboxylic acids can induce apoptosis in cancer cell lines by activating caspases and altering gene expression profiles associated with cell survival .

The biochemical properties of this compound include:

  • Solubility : It is slightly soluble in water but highly soluble in organic solvents, which affects its bioavailability and distribution within biological systems.
  • Reactivity : The carbonyl chloride group allows for nucleophilic attack by amines and alcohols, leading to the formation of various derivatives that may exhibit enhanced biological activity.

Study on Anticancer Activity

A study investigated the effects of this compound on U87MG glioblastoma cells. The compound was found to induce significant apoptosis at concentrations ranging from 10 to 50 µM over 72 hours. The mechanism involved the activation of caspase pathways and modulation of gene expression related to apoptosis .

Pharmacokinetic Analysis

Research focusing on the pharmacokinetics of similar pyridine derivatives indicated that the compound undergoes extensive metabolism via cytochrome P450 enzymes. The metabolites formed may retain biological activity or exhibit different pharmacological profiles, necessitating further investigation into their effects.

Summary Table: Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionInhibits cytochrome P450 enzymes
Apoptosis InductionInduces apoptosis in cancer cells
Gene Expression ModulationAlters expression profiles related to survival

Comparison with Similar Compounds

Comparison with Similar Compounds

:

  • (2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol (p. 102 of the catalog): Contains a chlorinated pyridine core with a dimethoxymethyl substituent and a hydroxymethyl group. Likely differs in reactivity due to the absence of an acyl chloride group and presence of hydroxyl/methoxy groups. Applications may focus on agrochemicals or specialty polymers rather than acylative coupling reactions.

:

  • (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride: A pyrrolidine-based compound with a carboxylic acid hydrochloride group.

Key Missing Comparisons:

Relevant analogs for comparison would include:

  • 4-Pyridinecarbonyl chloride (lacking the 2-methyl group).
  • 2-Chloropyridine-4-carbonyl chloride (halogen substitution differences).
  • Nicotinoyl chloride (3-pyridinecarbonyl chloride).

Critical comparison parameters (e.g., reactivity, solubility, thermal stability, synthetic utility) are absent in the provided evidence.

Recommendations for Further Research

To produce a professional and authoritative comparison, consult:

  • Peer-reviewed journals : Search for synthesis, characterization, and applications of 2-Methyl-4-pyridinecarbonyl chloride.
  • Chemical databases : Use SciFinder, Reaxys, or PubChem for physicochemical data and analogs.
  • Manufacturer catalogs : Review entries from Sigma-Aldrich, TCI America, or Alfa Aesar for commercial specifications.

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